molecular formula C11H8N2O2 B3136480 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carbonitrile CAS No. 417721-15-4

7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carbonitrile

Cat. No. B3136480
Key on ui cas rn: 417721-15-4
M. Wt: 200.19 g/mol
InChI Key: IMBAJWICJYRSBK-UHFFFAOYSA-N
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Patent
US08372981B2

Procedure details

Glycerol (20 ml) and potassium hydroxide (KOH, 3.0 g) were added to the 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carbonitrile (2 g) of Production Example 24, and after heating and stirring at 160° C. for 3 hours, water (40 ml) was added and the mixture was heated at 80° C. for 30 minutes. After cooling, 2N hydrochloric acid was added to acidity and the precipitated insoluble portion was filtered out, washed with water and then dried under reduced pressure to obtain the title compound (1.6 g).
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
OCC(CO)O.[OH-:7].[K+].[CH3:9][O:10][C:11]1[CH:20]=[C:19]2[C:14]([C:15](=[O:21])[CH:16]=[CH:17][NH:18]2)=[CH:13][C:12]=1[C:22]#N.Cl.[OH2:25]>>[CH3:9][O:10][C:11]1[CH:20]=[C:19]2[C:14]([C:15](=[O:21])[CH:16]=[CH:17][NH:18]2)=[CH:13][C:12]=1[C:22]([OH:25])=[O:7] |f:1.2|

Inputs

Step One
Name
Quantity
20 mL
Type
reactant
Smiles
OCC(O)CO
Name
Quantity
3 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
2 g
Type
reactant
Smiles
COC1=C(C=C2C(C=CNC2=C1)=O)C#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
40 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
160 °C
Stirring
Type
CUSTOM
Details
stirring at 160° C. for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
after heating
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated at 80° C. for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the precipitated insoluble portion was filtered out
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
COC1=C(C=C2C(C=CNC2=C1)=O)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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